molecular formula C19H23BrN2O2 B6098983 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B6098983
M. Wt: 391.3 g/mol
InChI Key: UCAPMRQYMUPNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of phenols and piperazines This compound is characterized by the presence of a bromine atom at the 4th position of the phenol ring and a piperazine ring substituted with a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Quinones.

    Reduction: 2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the 2-ethoxyphenyl group, which may impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-2-24-19-6-4-3-5-17(19)22-11-9-21(10-12-22)14-15-13-16(20)7-8-18(15)23/h3-8,13,23H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAPMRQYMUPNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.